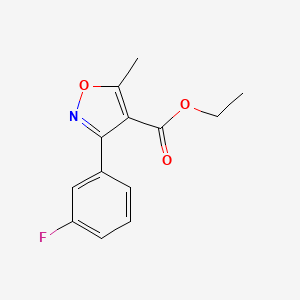

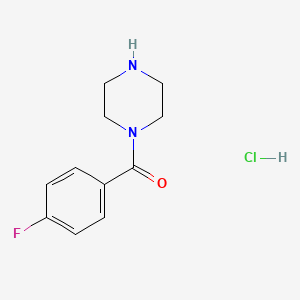

(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperazine compounds, such as “(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%”, involves several well-defined atom/group transfer processes . Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . For instance, O’Brien and coworkers reported the synthesis of enantiopure piperazines by the asymmetric lithiation-substitution of α-methylbenzyl piperazines .Molecular Structure Analysis

The molecular structure of “(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%” can be analyzed using various techniques . These techniques include fingerprint-based modeling, which identifies novel drug-drug interactions based on molecular structural similarity .Chemical Reactions Analysis

The analysis of chemical reactions involving “(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%” can be complex . The reaction rate constant for a second-order diffusion-limited reaction in a liquid phase under ambient conditions is 10^10 M^-1 s^-1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%” can be analyzed using various techniques . These techniques include scanning electron microscopy (SEM), confocal laser scanning microscopy (CLSM), and low field nuclear magnetic resonance (LF-NMR) .科学研究应用

(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95% is a powerful tool for studying the structure and function of the dopamine D2 receptor. It has been used in a variety of laboratory experiments to investigate the effects of dopamine on behavior and physiology. For example, it has been used to study the effects of dopamine on the reward system, learning and memory, and motor control. It has also been used to investigate the effects of dopamine on the development and function of the prefrontal cortex. Additionally, (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95% has been used to study the effects of dopamine on the regulation of mood, anxiety, and addiction.

作用机制

Target of Action

The primary target of (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride is the cannabinoid receptor type 1 (CB1) . The CB1 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.

Mode of Action

(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride acts as an inverse agonist at the CB1 receptor . This means it binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. It binds to CB1 more selectively than the cannabinoid receptor type 2 .

Biochemical Pathways

Upon binding to the CB1 receptor, (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride antagonizes the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding . This leads to increased cell surface localization of CB1 upon treatment .

Result of Action

As an inverse agonist of the CB1 receptor, (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride has been demonstrated to be a potential antiobesity drug candidate . By antagonizing the CB1 receptor, it may reduce appetite and lead to weight loss.

Action Environment

The action, efficacy, and stability of (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors like storage conditions. For instance, it is recommended to store this compound at a temperature of 2-8°C .

实验室实验的优点和局限性

(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95% has several advantages for laboratory experiments. It is a potent agonist of the dopamine D2 receptor and has a high affinity for the receptor. Additionally, it is relatively inexpensive and can be synthesized in a few steps from commercially available compounds. However, it is important to note that (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95% is a synthetic compound and its effects in vivo may differ from its effects in vitro.

未来方向

There are a number of potential future directions for (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%. It could be used to study the effects of dopamine on the development and function of the prefrontal cortex. Additionally, it could be used to investigate the effects of dopamine on the regulation of mood, anxiety, and addiction. It could also be used to study the effects of dopamine on the reward system, learning and memory, and motor control. Finally, it could be used to investigate the effects of dopamine on the immune system and the autonomic nervous system.

合成方法

(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95% can be synthesized in a few steps from commercially available compounds. The synthesis begins with the reaction of 4-fluorophenyl-piperazine and 1-methylpiperazine with 1-chloro-4-fluorobenzene in the presence of pyridine. This reaction yields 4-fluorophenyl-(piperazin-1-yl)methanone. The hydrochloride salt of this compound can then be obtained by reacting the free base with hydrochloric acid. This method of synthesis is simple and cost-effective and yields high purity (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%.

安全和危害

生化分析

Biochemical Properties

The compound (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride binds to the CB1 receptor more selectively than the cannabinoid receptor type 2 . It exhibits efficacy comparable with SR141716A in antagonizing the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding .

Cellular Effects

Upon treatment with (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, an increased cell surface localization of CB1 was observed . This suggests that the compound may influence cell function by modulating the localization and signaling pathways of the CB1 receptor.

Molecular Mechanism

The molecular mechanism of action of (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride involves binding to the CB1 receptor and antagonizing its activity . Docking and mutational analysis showed that it forms similar interactions with the receptor as SR141716A does .

属性

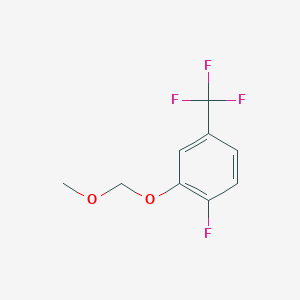

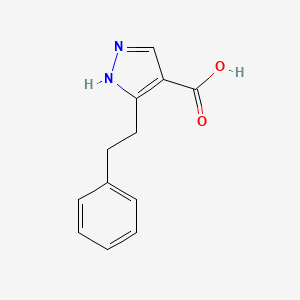

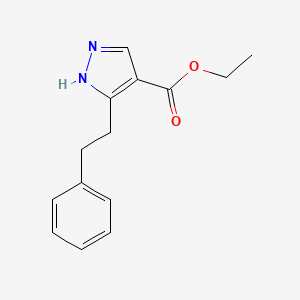

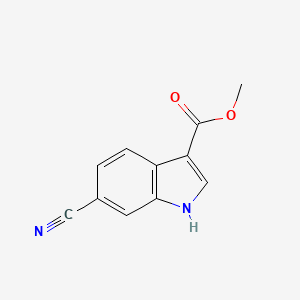

IUPAC Name |

(4-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O.ClH/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPCJQGRZKAYHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。